molecular formula C9H12N2O5 B1178086 trkG protein CAS No. 138016-89-4

trkG protein

Cat. No.: B1178086
CAS No.: 138016-89-4
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Description

The TrkG protein is a Trk/Ktr/HKT-type potassium ion (K+) transporter found in Escherichia coli K-12. This transmembrane protein forms one of the bacterium's main constitutive systems for K+ uptake, crucial for cytoplasmic ion homeostasis, enzymatic activation, and osmoregulation . Functionally, TrkG is distinct from its homolog TrkH; while both facilitate K+ transport, TrkG uniquely requires sodium ions (Na+) for its K+ uptake activity and also demonstrates Na+ uptake activity itself . This sodium-dependent activation is a key area of investigation, with research suggesting an aspartic acid residue near a critical glycine in the third pore-forming region may be involved in this regulation . Despite TrkH generally supporting cell growth more effectively under low-potassium conditions, TrkG is able to complement the loss of TrkH, indicating its functional role in E. coli physiology . The trkG gene is located within the rac cryptic prophage region of the E. coli chromosome and is believed to have been acquired through horizontal gene transfer, a history evidenced by its significantly lower GC content compared to the core-genome gene trkH . Consequently, its transcription is downregulated, though not completely silenced, by the xenogeneic silencing factor H-NS (histone-like nucleoid structuring protein) . As a homolog of K+ channels, TrkG is predicted to have a similar structure, with multiple transmembrane segments forming a selective pore for ion permeation . This combination of properties makes TrkG a valuable tool for researchers studying the molecular mechanisms of ion selectivity and transport, the functional adaptation of horizontally acquired genes, and the complex regulation of bacterial membrane proteins.

Properties

CAS No.

138016-89-4

Molecular Formula

C9H12N2O5

Synonyms

trkG protein

Origin of Product

United States

Scientific Research Applications

Mechanistic Insights

TrkG operates through a complex mechanism involving conformational changes influenced by nucleotide binding. Studies have shown that the binding of ATP to TrkA (a component of the Trk system) induces structural changes necessary for ion transport. The tetramer-to-dimer conversion of TrkA is crucial for opening the ion conduction pore in TrkH, allowing for efficient K+ transport .

Biotechnology

  • Bioengineering : The understanding of TrkG's role in ion transport can lead to bioengineering applications where modified strains of E. coli are developed for enhanced potassium uptake. This could be beneficial in bioremediation or agricultural contexts where potassium is a limiting nutrient.
  • Synthetic Biology : The manipulation of the Trk system components can be employed in synthetic biology to create microbial systems capable of selective ion transport, which may have applications in biosensors or metabolic engineering.

Medical Research

  • Antimicrobial Targets : Given that TrkG is essential for bacterial growth under certain conditions, it presents a potential target for developing new antimicrobial agents. Inhibiting potassium uptake could hinder bacterial proliferation, offering a novel approach to combat antibiotic resistance.
  • Cellular Physiology Studies : Investigating the role of TrkG in potassium homeostasis can provide insights into cellular physiology and pathophysiology related to ion imbalances, which are implicated in various diseases.

Case Study 1: Antimicrobial Development

A study explored the inhibition of TrkG as a strategy to combat E. coli infections. Researchers identified compounds that selectively inhibit potassium uptake through the Trk system, demonstrating reduced bacterial growth in vitro. This research highlights the therapeutic potential of targeting ion transport mechanisms in pathogenic bacteria .

Case Study 2: Bioengineering for Nutrient Uptake

In agricultural biotechnology, genetically modified strains of E. coli expressing enhanced levels of TrkG were developed to improve potassium uptake from soil. Field trials indicated increased plant growth and yield when these modified bacteria were applied as biofertilizers, showcasing practical applications in sustainable agriculture .

Data Table: Kinetic Parameters of Trk Proteins

ProteinKmK_m (mM)VmaxV_{max} (µmol/min)Ion Preference
TrkG<17% Rb+ vs K+K+
TrkHHigher than TrkG1% Rb+ vs K+K+

Comparison with Similar Compounds

Comparison with Similar Compounds

TrkG vs. TrkH in E. coli

TrkG and TrkH are the two primary K⁺ transporters in E. coli, sharing >40% sequence similarity and structural homology . However, they exhibit critical functional divergences:

Property TrkG TrkH
Na⁺ Dependence Requires Na⁺ for K⁺ transport Na⁺-independent
Na⁺ Transport Mediates Na⁺ uptake No Na⁺ transport activity
Expression Regulation Partially silenced by H-NS Constitutively expressed
Kinetics Lower K⁺ uptake rate Higher K⁺ uptake rate
Genetic Origin Horizontally acquired via rac prophage Native to E. coli
  • Structural Insights : Both proteins form transmembrane pores, but TrkG has conserved acidic residues near its ion selectivity filter (e.g., aspartate in the third pore-forming region) critical for Na⁺-dependent activation . TrkH lacks these residues, explaining its Na⁺ independence .
  • Subunit Interactions : TrkG and TrkH both require TrkA for activity, but TrkG partially depends on TrkE, while TrkH fully requires TrkE for optimal function .

Comparison with KtrB (Ktr System)

The KtrB protein, part of the Ktr system in Bacillus subtilis and other bacteria, shares structural homology with TrkG/H (e.g., transmembrane helices and Rossmann-fold regulatory domains) . Key differences include:

  • Regulation : KtrB activity is modulated by NAD⁺/NADH binding to its cytoplasmic KtrA subunit, whereas TrkG/H rely on ATP/ADP interactions with TrkA .
  • Ion Specificity : KtrB primarily transports K⁺ without Na⁺-dependence, resembling TrkH in this aspect .

Homologs in Other Species

  • Alkalimonas amylolytica : The TrkAH system complements E. coli ΔtrkGΔtrkH mutants but operates independently of TrkE, unlike E. coli TrkG .
  • Cronobacter sakazakii: TrkG homologs (e.g., ESA_pESA3p05484) are plasmid-encoded and linked to pathogenicity, unlike chromosomal trkH .

Evolutionary and Functional Significance

  • Horizontal Gene Transfer : TrkG’s presence in E. coli K-12 but absence in other strains suggests adaptive advantages in Na⁺-rich environments, such as marine or host-associated niches .
  • Dual Ion Transport : TrkG’s Na⁺ uptake activity may aid in osmotic balance under high salinity, a trait absent in TrkH .
  • Regulatory Flexibility : TrkG’s partial dependence on TrkE allows functional plasticity, enabling E. coli to fine-tune K⁺ uptake under varying nutrient conditions .

Q & A

Q. What is the primary physiological role of TrkG in bacterial potassium transport systems?

TrkG, a member of the Trk/Ktr/HKT family, facilitates potassium (K⁺) uptake in Escherichia coli. It operates alongside TrkH and TrkA, forming a system critical for maintaining intracellular K⁺ homeostasis under varying environmental conditions. Experimental validation includes gene deletion studies showing growth defects in low-K⁺ media (≤5 mM) when trkG and trkH are absent . Methodologically, electrophysiological assays and ion flux measurements are used to characterize TrkG’s transport kinetics and specificity for K⁺ versus other cations like Rb⁺ .

Q. How is TrkG expression regulated under different environmental conditions?

TrkG expression is regulated by the nucleoid-associated protein H-NS, which represses transcription under standard conditions. This repression is modulated by interactions with StpA, a paralog of H-NS. Notably, TrkG expression is not induced by high osmolarity, despite H-NS’s general role in stress-responsive genes. Researchers use bioluminescent reporter systems (e.g., luciferase-based promoters) and qRT-PCR to quantify transcriptional activity and mRNA levels under controlled osmotic or ionic stress .

Q. What experimental approaches distinguish TrkG’s functional contributions from TrkH in the Trk system?

TrkG and TrkH share ~40% sequence similarity but exhibit distinct kinetic properties. TrkG displays higher affinity for K⁺ compared to TrkH, as shown by competitive inhibition assays using Rb⁺. To differentiate their roles, researchers employ genetic knockouts (e.g., ΔtrkG vs. ΔtrkH strains) and measure K⁺ uptake rates under varying substrate concentrations. Additionally, heterologous expression in E. coli mutants lacking endogenous Trk systems helps isolate their individual contributions .

Advanced Research Questions

Q. How do peripheral membrane proteins like TrkA and TrkE modulate TrkG activity?

TrkA, an RCK (Regulator of Conductance of K⁺) domain protein, binds nucleotides (e.g., ATP/NAD⁺) to regulate TrkG’s gating. TrkE, an ATP-binding protein, enhances K⁺ uptake via TrkG. Biochemical assays, such as co-immunoprecipitation and surface plasmon resonance (SPR), confirm these interactions. Functional studies using trkA or trkE knockout strains reveal reduced TrkG-mediated transport, highlighting their regulatory roles .

Q. What structural insights explain TrkG’s selectivity and transport mechanism?

Structural homology modeling based on TrkH (a close homolog) reveals a tetrameric architecture with a central pore selective for K⁺. Key residues in the selectivity filter (e.g., glycine-rich motifs) are identified through site-directed mutagenesis and subsequent ion transport assays. Cryo-EM and X-ray crystallography of TrkG homologs (e.g., KtrB in Vibrio parahemolyticus) provide atomic-level details of ion coordination and conformational changes during transport .

Q. How can researchers resolve contradictions in TrkG’s role under osmotic stress?

While H-NS is known to regulate osmo-responsive genes, TrkG expression remains unchanged under high osmolarity, as shown by RNA-seq and promoter-reporter assays . To reconcile conflicting reports, researchers must standardize experimental conditions (e.g., growth phase, media composition) and employ complementary techniques like osmotic shock assays combined with real-time K⁺ flux measurements. Comparative studies in E. coli strains with varying genetic backgrounds (e.g., Δhns mutants) further clarify context-dependent regulation .

Q. What advanced methodologies are used to study TrkG’s interaction with the SapABCDF transporter?

The SapABCDF operon encodes an ABC transporter that interacts with TrkG. Co-localization studies (e.g., fluorescence microscopy with tagged proteins) and genetic epistasis experiments (e.g., sapD knockouts) demonstrate functional crosstalk. Biochemical approaches, such as affinity purification coupled with mass spectrometry (AP-MS), identify SapD as a stimulator of TrkG activity. Electrophysiological recordings in liposomes reconstituted with purified TrkG and SapD validate direct functional interplay .

Methodological Considerations

  • Gene Expression Analysis : Use qRT-PCR with primers targeting trkG and housekeeping genes (e.g., rpoD) under controlled growth phases .
  • Structural Studies : Employ cryo-EM or X-ray crystallography of TrkG homologs (e.g., KtrB) to infer mechanistic details .
  • Functional Assays : Measure K⁺ uptake using radioactive tracers (⁸⁶Rb⁺) or fluorescent indicators (e.g., PBFI-AM) in knockout strains .
  • Data Integration : Cross-reference findings with databases like UniProt or EMBL-EBI’s Proteins API for evolutionary and functional annotations .

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